molecular formula C18H30O3 B1218702 13-oxooctadeca-9,11-dienoic acid

13-oxooctadeca-9,11-dienoic acid

Cat. No.: B1218702
M. Wt: 294.4 g/mol
InChI Key: JHXAZBBVQSRKJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-KODE is an oxylipin derived from linoleic acid (LA) oxidation, characterized by an 18-carbon chain with conjugated double bonds at positions 9 and 11 (9Z,11E configuration) and a ketone group at position 13 . It is naturally found in Salicornia herbacea L. (glasswort) and tomato fruit . Structurally confirmed via NMR spectroscopy, its anti-inflammatory properties are mediated through inhibition of NF-κB and MAPK pathways and activation of the Nrf2/HO-1 axis in lipopolysaccharide (LPS)-stimulated macrophages . 13-KODE suppresses reactive oxygen species (ROS) accumulation, pro-inflammatory cytokines (e.g., TNF-α, IL-1β), and inducible nitric oxide synthase (iNOS), making it a candidate for treating inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 13-oxooctadeca-9,11-dienoic acid typically involves the oxidation of linoleic acid. One common method is the use of potassium permanganate (KMnO4) as an oxidizing agent under acidic conditions. The reaction proceeds through the formation of an intermediate diol, which is then further oxidized to form the keto group at the 13th carbon position .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts, such as manganese dioxide (MnO2), can enhance the reaction rate and yield .

Chemical Reactions Analysis

2.1. Formation and Metabolism

The primary pathway for the synthesis of 13-oxooctadeca-9,11-dienoic acid involves the enzymatic oxidation of linoleic acid or its derivatives. The key steps include:

  • Enzymatic Conversion : The conversion of 13-hydroxyoctadecadienoic acid to 13-oxo-octadecadienoic acid is catalyzed by NAD+-dependent dehydrogenases found in various tissues, including colonic mucosa.

  • Oxidation Process : The oxidation process involves the removal of hydrogen from the hydroxyl group at the 13th carbon, resulting in a keto group formation .

2.2. Chemical Reactivity

The chemical reactivity of this compound is primarily attributed to its keto group, which allows it to participate in several important reactions:

  • Esterification : The keto group can react with alcohols to form esters, which are crucial for lipid metabolism and storage.

  • Conjugation Reactions : This compound can undergo conjugation with glutathione via glutathione transferases (GSTs), leading to the formation of a glutathione conjugate (13-OXO-SG). The kinetics of this reaction indicate that alpha class GSTs are particularly efficient in catalyzing this process .

2.3. Biological Interactions

Research indicates that this compound interacts with various cellular receptors and proteins:

  • PPARγ Activation : It acts as an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in regulating inflammation and metabolism.

  • Anti-inflammatory Properties : The compound has been shown to inhibit nitric oxide production and pro-inflammatory cytokines in macrophages, suggesting its potential therapeutic applications in inflammatory diseases .

3.1. Enzymatic Studies

Studies have demonstrated that different classes of GSTs exhibit varying efficiencies in catalyzing the conjugation of 13-OXO with glutathione:

GST Class kcat/Km (mM⁻¹ s⁻¹)
Alpha8.9
Alpha2.14
Mu0.4 - 0.8
PiVariable

This indicates that alpha class enzymes are more effective at facilitating the metabolic disposition of this bioactive compound compared to mu and pi classes .

3.2. Biological Activity

Research has highlighted the potential health benefits associated with this compound:

  • Cell Proliferation Inhibition : In breast cancer stem cells (BCSCs), treatment with this compound has been shown to suppress cell proliferation and induce apoptosis by downregulating c-Myc expression .

  • Inflammatory Response Modulation : It significantly reduces LPS-induced reactive oxygen species production and enhances antioxidant responses through Nrf2 signaling pathways .

Scientific Research Applications

Anti-Inflammatory Properties

One of the primary applications of 13-KODE is its anti-inflammatory effects. Research indicates that 13-KODE can inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in macrophages. In a study involving lipopolysaccharide-stimulated RAW 264.7 macrophages, 13-KODE demonstrated a significant reduction in nitric oxide production and the expression of tumor necrosis factor-alpha and interleukin-1β. The compound also modulated nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways, suggesting its potential as a therapeutic agent for inflammatory diseases .

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

Another significant application of 13-KODE is its role in activating peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. Studies have shown that both 13-KODE and its precursor, 13-hydroxyoctadecadienoic acid (13-HODE), can activate PPAR-γ in colon tumor cell lines. This activation is associated with cellular differentiation and metabolic regulation, highlighting the potential of 13-KODE in cancer prevention and treatment .

Anticancer Activity

Research has also focused on the anticancer properties of 13-KODE. In breast cancer studies, it was found that treatment with 13-KODE suppressed cell proliferation and increased apoptosis in breast cancer stem cells (BCSCs). The compound was shown to down-regulate c-Myc expression, a critical regulator of cell growth and proliferation. This suggests that 13-KODE may serve as a natural inhibitor targeting BCSCs, which are often linked to poor prognosis in breast cancer patients .

Metabolism and Conjugation

The metabolic pathways involving 13-KODE are crucial for understanding its biological effects. It is primarily conjugated by glutathione transferases (GSTs), which play a role in detoxifying various compounds. The conjugation of 13-KODE with glutathione forms a bioactive conjugate that can influence cellular functions and responses to oxidative stress . The kinetics of this process indicate that alpha class GSTs are particularly efficient at catalyzing the formation of these conjugates.

Case Studies

  • Anti-Inflammatory Effects : A study demonstrated that treatment with 100 µM concentrations of 13-KODE significantly inhibited LPS-induced nitric oxide production in RAW 264.7 cells, showcasing its potential as an anti-inflammatory agent .
  • PPAR Activation : In experiments with Caco-2 and HCT-116 cells, exposure to micromolar concentrations of 13-KODE resulted in increased luciferase activity linked to PPAR-γ activation, indicating its role in modulating gene expression related to metabolism and inflammation .
  • Breast Cancer Stem Cells : In vitro assays showed that treatment with varying concentrations of 13-KODE reduced the viability of breast cancer cell lines significantly, confirming its potential as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of 13-oxooctadeca-9,11-dienoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation. By binding to these receptors, this compound can influence gene expression and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues of 13-KODE

Table 1: Structural Comparison of 13-KODE with Related Oxylipins

Compound Name Structure Key Features Source(s)
13-KODE C18:2(9Z,11E)-13-oxo Anti-inflammatory, antioxidant; inhibits NF-κB/MAPK, activates Nrf2/HO-1 Salicornia herbacea, tomato
9-KODE (9-Oxooctadeca-10,12-dienoic acid) C18:2(10E,12Z)-9-oxo Positional isomer of 13-KODE; induces plant defense metabolites in rice Rice infected with Bipolaris oryzae
13-OxoODE (54739-30-9) C18:2(9E,11Z)-13-oxo Double bond isomer of 13-KODE; unconfirmed bioactivity Synthetic/chemical libraries
13-Oxotrideca-9,11-dienoic acid C13:2(9E,11E)-13-oxo Shorter chain (C13); potential signaling molecule Soybean cotyledons
13-HODE (13-Hydroxyoctadecadienoic acid) C18:2(9Z,11E)-13-OH PPARα agonist; pro-inflammatory in cancer contexts Linoleic acid via 15-lipoxygenase

Functional and Mechanistic Differences

Enzymatic Pathways and Precursors

  • 13-KODE Biosynthesis: Derived from 13-HpODE (a linoleic acid oxidation product via lipoxygenase), which is reduced by hydroxy fatty acid dehydrogenase .
  • 9-KODE Formation : Generated via hydroperoxide lyase activity in plant-pathogen interactions .
  • 13-Oxotrideca-9,11-dienoic acid: Produced from 13-hydroperoxylinolenic acid in soybean cotyledons via homolytic cleavage .

Stability and Bioavailability

  • 13-KODE : Stability varies by source; tomato-derived 13-KODE degrades under UV light, while Salicornia-derived forms show higher retention in bioactive assays .
  • 9-KODE : Less stable than 13-KODE due to double bond positioning; rapidly metabolized in plant tissues .

Research Implications and Gaps

  • Contradictory Roles : While 13-KODE is anti-inflammatory, its precursor 13-HODE exhibits pro-inflammatory and proliferative effects in cancer, highlighting context-dependent functions .
  • Underexplored Compounds: 13-OxoODE (CAS 54739-30-9) and 13-oxotrideca-9,11-dienoic acid require further studies to elucidate their roles in mammalian systems .
  • Therapeutic Potential: 13-KODE’s dual antioxidant and anti-inflammatory effects position it as a candidate for treating chronic inflammatory diseases, though pharmacokinetic studies are needed .

Q & A

Basic Research Questions

Q. What are the primary enzymatic pathways for synthesizing 13-oxo-ODE in biological systems?

  • Methodological Answer : 13-oxo-ODE is generated via oxidative metabolism of linoleic acid. Key pathways involve lipoxygenase (LOX)-catalyzed oxidation of linoleic acid to 13-hydroperoxyoctadecadienoic acid (13-HPODE), followed by reduction or radical-mediated rearrangement under anaerobic conditions to form 13-oxo-ODE . Microbial synthesis via fungal strains (e.g., Penicillium herquei) has also been reported, involving polyunsaturated fatty acid oxidation .

Q. What analytical techniques are critical for identifying and quantifying 13-oxo-ODE in complex matrices?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC or UPLC coupled with UV detection (λ = 234 nm for conjugated dienones) .
  • Mass Spectrometry : High-resolution ESI-LC-MS (negative ion mode) for accurate mass determination (m/z 293.2 [M-H]⁻) .
  • NMR : ¹H and ¹³C NMR (e.g., δ 9.5 ppm for α,β-unsaturated ketone protons) to confirm double-bond geometry and functional groups .

Q. How does 13-oxo-ODE stability vary under experimental storage conditions?

  • Methodological Answer : 13-oxo-ODE is sensitive to oxidation and thermal degradation. Store as a lyophilized powder at -80°C under inert gas (e.g., argon). For solubility, use polar aprotic solvents (DMSO, ethanol) and avoid prolonged exposure to light .

Advanced Research Questions

Q. What molecular mechanisms underlie 13-oxo-ODE’s anti-inflammatory effects in macrophage models?

  • Methodological Answer : 13-oxo-ODE suppresses NF-κB and MAPK signaling by inhibiting IκBα phosphorylation and ERK/JNK activation. It also activates the Nrf2/HO-1 antioxidant pathway, reducing ROS production in LPS-stimulated macrophages. Experimental validation requires:

  • Western blotting for phosphorylated IκBα, ERK, and Nrf2.
  • ROS assays (e.g., DCFH-DA probes) .

Q. How does 13-oxo-ODE’s structure influence its bioactivity against parasitic protozoa (e.g., Trichomonas mobilensis)?

  • Methodological Answer : The α,β-unsaturated ketone moiety is critical for antiparasitic activity. Structure-activity relationship (SAR) studies using analogs (e.g., 13-oxo-ODE alkyne derivatives) reveal that conjugation of the dienone system enhances electrophilicity, enabling covalent modification of parasitic thiol-dependent enzymes. Testing involves:

  • In vitro assays : IC₅₀ determination against T. mobilensis (e.g., 44.47 µM vs. metronidazole’s 350 µM) .
  • Molecular docking to identify target proteins (e.g., thioredoxin reductase) .

Q. What experimental strategies resolve contradictions in reported bioactivities of 13-oxo-ODE across studies?

  • Methodological Answer : Discrepancies may arise from differences in stereochemistry (e.g., 9Z,11E vs. 9E,11E isomers) or purity. Mitigation strategies include:

  • Chiral separation : Use chiral HPLC columns (e.g., Chiralpak AD-H) to isolate stereoisomers.
  • Purity validation : LC-MS quantification (>98% purity) and NMR-based structural elucidation .

Q. Research Challenges & Recommendations

  • Stereochemical Complexity : Use advanced NMR (e.g., NOESY) to confirm double-bond geometry, as bioactivity varies between isomers .
  • Instability in Assays : Include antioxidants (e.g., BHT) in cell culture media to prevent degradation .
  • Data Reproducibility : Standardize synthetic protocols (e.g., LOX vs. microbial routes) and validate purity across batches .

Properties

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

13-oxooctadeca-9,11-dienoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)

InChI Key

JHXAZBBVQSRKJR-UHFFFAOYSA-N

SMILES

CCCCCC(=O)C=CC=CCCCCCCCC(=O)O

Canonical SMILES

CCCCCC(=O)C=CC=CCCCCCCCC(=O)O

Synonyms

13-keto-9,11,-octadecadienoic acid
13-KODDA
13-oxo-9,11-octadecadienoic acid
13-OXO-ODE
13-oxooctadecadienoic acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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